molecular formula C12H18O4 B13590307 3-(2,4,6-Trimethoxyphenyl)propan-1-ol

3-(2,4,6-Trimethoxyphenyl)propan-1-ol

Cat. No.: B13590307
M. Wt: 226.27 g/mol
InChI Key: UHRVGRVZVWBCHZ-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethoxyphenyl)propan-1-ol is a phenylpropanoid compound characterized by a propanol backbone substituted with a 2,4,6-trimethoxyphenyl group. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy groups and hydroxyl functionality, making it soluble in organic solvents like methanol or dichloromethane. It is primarily studied for its biological activities, including neuroprotective effects against oxidative stress, as noted in phenylpropanoid derivatives from Acorus calamus . The compound’s synthetic pathways and structural analogs are often explored to optimize bioactivity and stability.

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

3-(2,4,6-trimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C12H18O4/c1-14-9-7-11(15-2)10(5-4-6-13)12(8-9)16-3/h7-8,13H,4-6H2,1-3H3

InChI Key

UHRVGRVZVWBCHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCCO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trimethoxyphenyl)propan-1-ol typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable reagent to introduce the propanol group. One common method is the reduction of 3-(2,4,6-trimethoxyphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to replace the methoxy groups.

Major Products

    Oxidation: 3-(2,4,6-Trimethoxyphenyl)propanal or 3-(2,4,6-Trimethoxyphenyl)propanoic acid.

    Reduction: 3-(2,4,6-Trimethoxyphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4,6-Trimethoxyphenyl)propan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and propanol moiety contribute to its binding affinity and reactivity. It may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2,4,6-trimethoxyphenyl)propan-1-ol with structurally related phenylpropanoids and derivatives, highlighting key differences in substituents, functional groups, and biological activities:

Compound Name Substituents/Functional Groups Key Properties/Activities Structural Differences vs. Target Compound Reference
3-(2,4,5-Trimethoxyphenyl)propan-1-ol 2,4,5-Trimethoxy substitution on phenyl ring; propanol backbone Neuroprotective effects against oxidative stress in neurons Methoxy group positions (2,4,5 vs. 2,4,6) alter steric and electronic effects
1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethoxyphenyl)-1-propanone 3,4-Dimethoxy and 2,4,6-trimethoxy phenyl groups; ketone at C1 Isolated from Tacca chantrieri; potential antimicrobial or phytochemical activity Ketone functional group (vs. alcohol) increases hydrophobicity and alters reactivity
1-Propanone, 3-(1,3-benzodioxol-5-yl)-1-(2,4,6-trimethoxyphenyl) 1,3-Benzodioxole ring fused to phenyl; 2,4,6-trimethoxy substitution Synthetic derivative with uncharacterized bioactivity Benzodioxole ring introduces π-π stacking potential; ketone vs. alcohol functional group
(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(aryl)prop-2-en-1-one Benzo[b]thiophene and aryl substituents; α,β-unsaturated ketone Herbicidal activity (weak against barnyard grass, moderate against rape) Conjugated enone system enhances electrophilicity; aryl substituents modulate target specificity
3-(1,3,5-Trimethoxyphenyl)allyl phthalimide 1,3,5-Trimethoxy substitution; allyl phthalimide group Synthetic intermediate for palladium-catalyzed C–H olefination Phthalimide and allyl groups introduce steric bulk; symmetrical methoxy substitution

Key Observations:

Enone derivatives (e.g., compounds 8–13 in ) exhibit higher reactivity due to conjugation, which may explain their herbicidal activity but also increases susceptibility to metabolic degradation.

Substituent Position Effects: The 2,4,6-trimethoxy pattern in the target compound creates a symmetrical electron-rich aromatic system, contrasting with the asymmetrical 2,4,5-trimethoxy isomer . This symmetry may stabilize π-π interactions in biological targets. Substituents like benzo[b]thiophene (in ) or benzodioxole (in ) introduce heterocyclic rigidity, altering binding affinities compared to the simpler propanol backbone.

Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., fluorine in ) show enhanced herbicidal activity, whereas electron-donating methoxy groups (as in the target compound) correlate with neuroprotective effects . The propanol moiety’s reduced oxidation state (vs. ketones or enones) may mitigate cytotoxicity, making it more suitable for therapeutic applications.

Biological Activity

3-(2,4,6-Trimethoxyphenyl)propan-1-ol is a compound of interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular formula of 3-(2,4,6-trimethoxyphenyl)propan-1-ol is C12H18O4C_{12}H_{18}O_4 with a molecular weight of approximately 226.27 g/mol. It features multiple methoxy groups that enhance its lipophilicity and may contribute to its biological activity .

The biological activity of 3-(2,4,6-trimethoxyphenyl)propan-1-ol is believed to stem from its interaction with various biological targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on neurotransmitter receptors or other cellular receptors, influencing signaling pathways.

Antiproliferative Effects

Research has shown that compounds similar to 3-(2,4,6-trimethoxyphenyl)propan-1-ol exhibit significant antiproliferative effects against various cancer cell lines. In particular:

  • In Vitro Studies : Studies have indicated that derivatives of this compound can inhibit the growth of MCF-7 breast cancer cells. For instance, related compounds demonstrated IC50 values significantly lower than control agents, indicating potent antiproliferative activity .
CompoundCell LineIC50 (nM)
3-(2,4,6-Trimethoxyphenyl)propan-1-olMCF-7TBD
CA-4 (control)MCF-73.9

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antifungal activities against various pathogens.

PathogenActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusActiveTBD
Escherichia coliActiveTBD

Case Studies

  • Breast Cancer Cell Line Study : A study focused on the effects of 3-(2,4,6-trimethoxyphenyl)propan-1-ol on MCF-7 cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The study highlighted the potential for developing this compound into a therapeutic agent for breast cancer treatment.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of the compound against common bacterial strains. The results indicated that it could effectively inhibit bacterial growth, suggesting potential applications in treating infections.

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